![molecular formula C23H23N3O4S B4185867 4-[5-(3,4-dimethoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B4185867.png)
4-[5-(3,4-dimethoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide
Vue d'ensemble
Description
4-[5-(3,4-dimethoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide is a useful research compound. Its molecular formula is C23H23N3O4S and its molecular weight is 437.5 g/mol. The purity is usually 95%.
The exact mass of the compound 4-[5-(3,4-dimethoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide is 437.14092740 g/mol and the complexity rating of the compound is 724. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-[5-(3,4-dimethoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[5-(3,4-dimethoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Cytotoxic and Anticancer Properties
- Compounds similar to 4-[5-(3,4-dimethoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide have been synthesized and evaluated for their cytotoxic and anticancer properties. One study highlighted the potential of these compounds as novel anticancer agents, with some showing high tumor selectivity and potency (Gul et al., 2016). Another research found that certain derivatives displayed promising inhibition of human carbonic anhydrase IX and XII, enzymes often associated with cancer (Gul et al., 2018).
Inhibition of Carbonic Anhydrase Isoenzymes
- Research has shown these compounds' effectiveness in inhibiting carbonic anhydrase I and II, crucial for various physiological functions. Some derivatives were identified as potential lead compounds for further studies on carbonic anhydrase inhibition (Gul et al., 2016).
Potential for Alzheimer's Disease Treatment
- Novel pyrazoline derivatives, similar in structure to the compound , have been synthesized and shown significant inhibitory effects against human acetylcholinesterase, an enzyme target in Alzheimer's disease treatment (Yamali et al., 2020).
Anti-Breast Cancer Activity
- A study conducted on pyrazoline derivatives demonstrated potential anti-breast cancer activity. These compounds were evaluated for their molecular docking and dynamic studies against breast cancer, showing promising results (Putri et al., 2021).
Anti-Inflammatory Properties
- Some derivatives of benzenesulfonamide, including pyrazoline structures, have been researched for their anti-inflammatory effects. They showed notable anti-inflammatory activity in a pathological pain model in mice, comparable to known anti-inflammatory drugs (Lobo et al., 2015).
Enzyme Inhibitory Effects
- Pyrazoline derivatives have also been studied for their inhibitory effects on enzymes like carbonic anhydrase and acetylcholinesterase. This research indicates their potential as multi-target agents for various therapeutic applications, including the treatment of neurological disorders and cancers (Ozgun et al., 2019).
VEGFR-2 Inhibition and Anticancer Activity
- The incorporation of the 3,4-dimethoxyphenyl moiety into sulfonamide derivatives has been shown to enhance their efficacy as VEGFR-2 inhibitors, making them potential candidates for cancer treatment. These novel compounds have demonstrated significant in vitro anticancer activity against various cancer cell lines (Ghorab et al., 2016).
Propriétés
IUPAC Name |
4-[3-(3,4-dimethoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4S/c1-29-22-13-8-17(14-23(22)30-2)21-15-20(16-6-4-3-5-7-16)25-26(21)18-9-11-19(12-10-18)31(24,27)28/h3-14,21H,15H2,1-2H3,(H2,24,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEWYWWRBZDDFMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



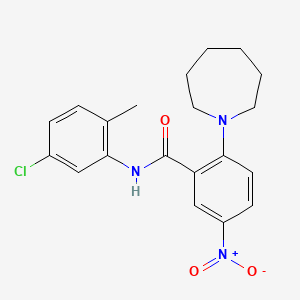
![3-({5-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]-1,3,4-thiadiazol-2-yl}thio)-N-(4-methoxyphenyl)propanamide](/img/structure/B4185798.png)
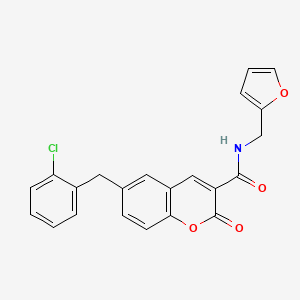
![N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}-3-ethoxypropanamide](/img/structure/B4185808.png)
![3-{[3-cyano-6-phenyl-4-(trifluoromethyl)-2-pyridinyl]thio}-N-(2-hydroxyphenyl)propanamide](/img/structure/B4185813.png)
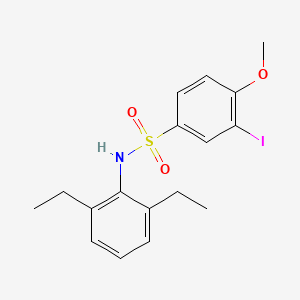
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-3-ethoxypropanamide](/img/structure/B4185823.png)
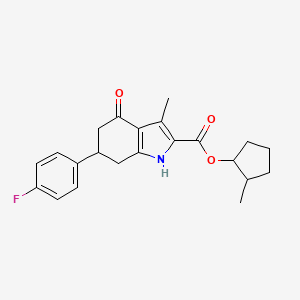
![N~2~-[(dimethylamino)sulfonyl]-N~2~-phenyl-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B4185837.png)
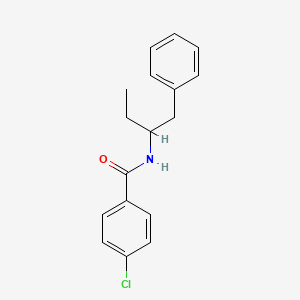
![4-[5-amino-3-(methoxymethyl)-4-phenyl-1H-pyrazol-1-yl]benzoic acid](/img/structure/B4185847.png)
![4-amino-N-{2-[(3-nitro-2-pyridinyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B4185850.png)
![N-(2-cyanophenyl)-2-(1H-naphtho[2,3-d]imidazol-2-ylthio)acetamide](/img/structure/B4185862.png)
![2-{[4-anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}-N-cyclohexylacetamide](/img/structure/B4185865.png)